[(Oxan-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine
CAS No.: 1251083-17-6
VCID: VC7644778
Molecular Formula: C13H20N2O
Molecular Weight: 220.316
* For research use only. Not for human or veterinary use.
![[(Oxan-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine - 1251083-17-6](/images/structure/VC7644778.png)
Description |
[(Oxan-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine hydrochloride is a complex organic compound featuring both oxane and pyridine rings, which are crucial for its chemical properties and potential applications. The compound is classified as an amine hydrochloride and a heterocyclic compound due to the presence of nitrogen-containing rings. Its synthesis typically involves reactions between oxane derivatives and pyridine derivatives, optimized for yield and purity through controlled reaction conditions such as temperature and concentration. Synthesis and Reaction ConditionsThe synthesis of [(oxan-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine hydrochloride involves the reaction between oxane derivatives and pyridine derivatives. The reaction conditions can be optimized by adjusting factors such as temperature, concentration, and reaction time to achieve higher yields. Industrial production may incorporate purification techniques like recrystallization or chromatography to ensure product quality. Common Synthetic Route
Chemical Reactions and Products[(Oxan-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine hydrochloride can undergo several types of chemical reactions, including oxidation, reduction, and substitution. These reactions produce various products depending on the reagents and conditions used. Types of Chemical Reactions
Biological and Therapeutic Applications |
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1251083-17-6 | ||||||||||||||||
Product Name | [(Oxan-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine | ||||||||||||||||
Molecular Formula | C13H20N2O | ||||||||||||||||
Molecular Weight | 220.316 | ||||||||||||||||
IUPAC Name | N-(oxan-4-ylmethyl)-1-pyridin-3-ylethanamine | ||||||||||||||||
Standard InChI | InChI=1S/C13H20N2O/c1-11(13-3-2-6-14-10-13)15-9-12-4-7-16-8-5-12/h2-3,6,10-12,15H,4-5,7-9H2,1H3 | ||||||||||||||||
Standard InChIKey | KEMVYXUYOIIOCA-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CC(C1=CN=CC=C1)NCC2CCOCC2 | ||||||||||||||||
Solubility | not available | ||||||||||||||||
PubChem Compound | 62385677 | ||||||||||||||||
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume